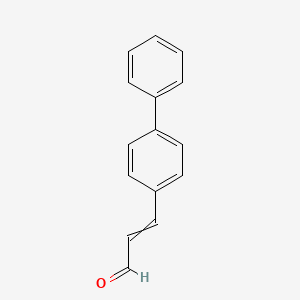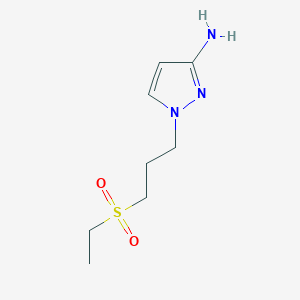
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethylsulfonyl group attached to the propyl chain, which is connected to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-3-amine typically involves a multi-step process. One common method includes the following steps:
Preparation of the starting material: The synthesis begins with the preparation of 3-(ethylsulfonyl)propylamine, which can be obtained by reacting ethylsulfonyl chloride with propylamine under basic conditions.
Formation of the pyrazole ring: The next step involves the cyclization of the prepared 3-(ethylsulfonyl)propylamine with hydrazine hydrate and an appropriate diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazole ring or the ethylsulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and design.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering gene expression: Affecting the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(3-(Methylsulfonyl)propyl)-1h-pyrazol-3-amine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-5-amine: Similar structure but with the amine group at the 5-position of the pyrazole ring.
1-(3-(Ethylsulfonyl)propyl)-1h-pyrazol-4-amine: Similar structure but with the amine group at the 4-position of the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H15N3O2S |
|---|---|
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
1-(3-ethylsulfonylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3O2S/c1-2-14(12,13)7-3-5-11-6-4-8(9)10-11/h4,6H,2-3,5,7H2,1H3,(H2,9,10) |
Clé InChI |
KMOGLJOTDZZJPD-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CCCN1C=CC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


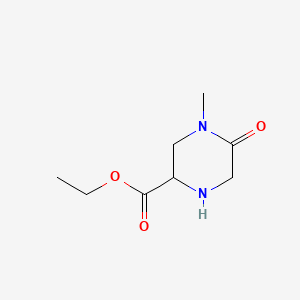

![4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B13649265.png)
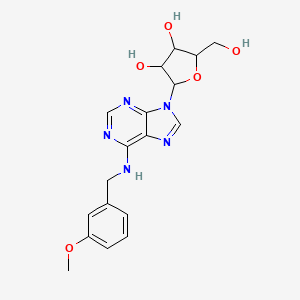
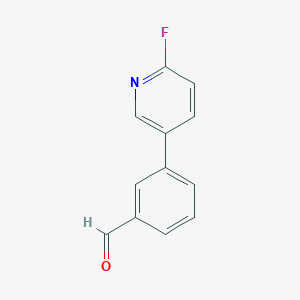

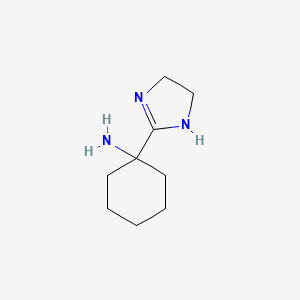
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B13649291.png)
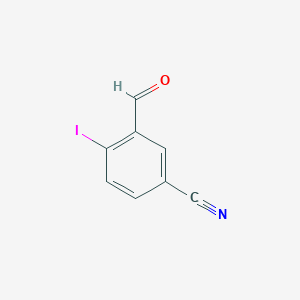
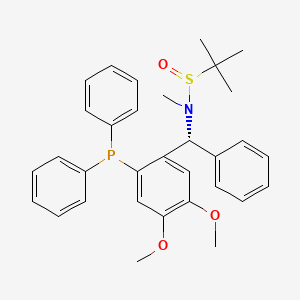
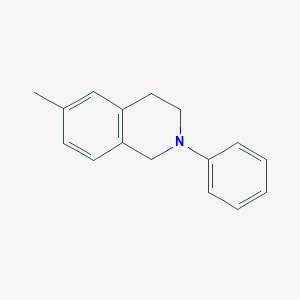
![3-(Spiro[2.2]pentan-1-yl)propiolic acid](/img/structure/B13649315.png)
![2-[(4-Chloro-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B13649326.png)
